molecular formula C12H14ClNOS B7513595 1-(Azetidin-1-yl)-2-(4-chlorophenyl)sulfanylpropan-1-one

1-(Azetidin-1-yl)-2-(4-chlorophenyl)sulfanylpropan-1-one

Cat. No. B7513595
M. Wt: 255.76 g/mol
InChI Key: GKNZYMSHFBGSTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Azetidin-1-yl)-2-(4-chlorophenyl)sulfanylpropan-1-one, also known as Sulfobutyl Ether Beta-Cyclodextrin Sodium Salt, is a chemical compound that is widely used in scientific research. This compound is known for its ability to enhance the solubility and bioavailability of poorly soluble drugs.

Mechanism of Action

The mechanism of action of 1-(Azetidin-1-yl)-2-(4-chlorophenyl)sulfanylpropan-1-one is based on its ability to form inclusion complexes with poorly soluble drugs. This complexation increases the solubility of the drug and enhances its bioavailability.
Biochemical and Physiological Effects:
1-(Azetidin-1-yl)-2-(4-chlorophenyl)sulfanylpropan-1-one has no known biochemical or physiological effects on its own. Its effects are solely based on its ability to enhance the solubility and bioavailability of poorly soluble drugs.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(Azetidin-1-yl)-2-(4-chlorophenyl)sulfanylpropan-1-one in lab experiments include its ability to enhance the solubility and bioavailability of poorly soluble drugs, its chiral selectivity in chromatography, and its stabilizing effect on proteins and peptides. The limitations include the need for careful control of the concentration of the compound to avoid toxicity and the potential for interference with the activity of the drug being tested.

Future Directions

The future directions for research on 1-(Azetidin-1-yl)-2-(4-chlorophenyl)sulfanylpropan-1-one include the development of new methods for its synthesis, the exploration of its potential as a solubility enhancer for new classes of drugs, and the investigation of its potential as a stabilizer for other biomolecules such as DNA and RNA. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential interactions with other drugs and biomolecules.

Synthesis Methods

1-(Azetidin-1-yl)-2-(4-chlorophenyl)sulfanylpropan-1-one is synthesized by reacting 4-chlorothiophenol with 2-bromo-1-phenylpropan-1-one in the presence of sodium hydride. The resulting product is then treated with azetidine to obtain the final product.

Scientific Research Applications

1-(Azetidin-1-yl)-2-(4-chlorophenyl)sulfanylpropan-1-one is widely used in scientific research as a solubility enhancer and bioavailability enhancer for poorly soluble drugs. It is also used as a chiral selector in chromatography and as a stabilizer for proteins and peptides.

properties

IUPAC Name

1-(azetidin-1-yl)-2-(4-chlorophenyl)sulfanylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNOS/c1-9(12(15)14-7-2-8-14)16-11-5-3-10(13)4-6-11/h3-6,9H,2,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKNZYMSHFBGSTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC1)SC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Azetidin-1-yl)-2-(4-chlorophenyl)sulfanylpropan-1-one

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